2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique spirocyclic structure, which consists of a spiro-fused ring system containing nitrogen atoms. The presence of trifluoroacetic acid adds to its chemical stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound in the presence of trifluoroacetic acid. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new bonds and functional groups.
Wissenschaftliche Forschungsanwendungen
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoroacetic acid enhances its ability to penetrate biological membranes and reach its targets.
Vergleich Mit ähnlichen Verbindungen
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid can be compared with other spirocyclic compounds such as:
2,6-Diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid: Similar in structure but with different nitrogen positioning, leading to varied reactivity and applications.
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H10F3N3O3 |
---|---|
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
2,5,7-triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9N3O.C2HF3O2/c9-4-7-3-5(8-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H2,7,8,9);(H,6,7) |
InChI-Schlüssel |
JHVGFGKEBHAWNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CNC(=O)N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.